Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]
Description
Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.0²,⁵.0³,⁸]nonane] is a polycyclic compound featuring a 1,3-dioxolane ring spiro-fused to a tetracyclo[4.3.0.0²,⁵.0³,⁸]nonane backbone.
Properties
CAS No. |
33722-70-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12-1)8-4-6-5-3-7(8)9(5)10(6)11/h5-10H,1-4H2 |
InChI Key |
BCCYLPJPRQVADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3CC4C2C5C4CC35 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.0²,⁵.0³,⁸]nonane] generally involves the formation of the 1,3-dioxolane ring via acetalization of a ketone or aldehyde moiety with ethylene glycol or related diols under acidic or base catalysis. The tetracyclic nonane core is constructed through cycloaddition or ring-closing reactions, often involving bicyclic precursors.
Base-Catalyzed Cyclization Using Diols
Recent studies have demonstrated that base-catalyzed reactions can efficiently generate spiro-1,3-dioxolane derivatives. For example, a 2024 study by researchers in the field of spirooxindole synthesis showed that the use of tert-butoxide bases (such as potassium tert-butoxide) in tetrahydrofuran (THF) at room temperature can promote the formation of spiro-1,3-dioxolane rings with high stereoselectivity and yields within a few hours (Table 1).
| Entry | Base | Solvent | Temperature | Reaction Time | Stereoselectivity (Z/E) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | t-BuOK (20%) | THF | 25 °C | 16 h | 93:7 | High |
| 2 | t-BuOK | THF | 0 °C | 16 h | Negligible reaction | - |
| 11 | t-BuONa | THF | 25 °C | 16 h | Increased stereoselectivity | High |
| 12 | t-BuOLi | THF | 25 °C | 4 h | Almost complete | High |
Table 1: Effect of base and conditions on the synthesis of spiro-1,3-dioxolane derivatives.
This method is notable for its mild conditions and ability to control stereochemistry, which is critical for the desired spiro compound.
Acid-Catalyzed Acetalization
Classical methods for preparing 1,3-dioxolane rings involve acid-catalyzed reactions between ketones and ethylene glycol or other 1,2-diols. Strong acids such as p-toluenesulfonic acid or sulfuric acid are commonly used to catalyze the formation of the cyclic acetal by dehydration. However, these methods may require careful control of water removal to drive the equilibrium toward acetal formation and avoid side reactions.
Cycloaddition and Rearrangement Approaches
The tetracyclic nonane framework fused to the dioxolane ring can be constructed via cycloaddition reactions such as [4+2] Diels-Alder cycloadditions or [2+2] photocycloadditions involving suitable bicyclic or polycyclic precursors. For example, literature from the 1970s reports the synthesis of related tetracyclic systems via photochemical addition of chloropropene to cyclopentadiene derivatives, followed by functional group transformations to install the dioxolane ring.
Additionally, rearrangement reactions of polycyclic ketones can be employed to generate the tetracyclic core, which can then be converted to the spiro dioxolane by acetalization.
Analysis of Reaction Parameters and Mechanisms
Base Catalysis and Stereoselectivity
The use of bulky alkoxide bases such as tert-butoxide derivatives facilitates the deprotonation of hydroxyalkynyl phosphonates or similar substrates, enabling intramolecular cyclization to form the spiro dioxolane ring with high stereoselectivity. The reaction proceeds via nucleophilic attack of the alkoxide on the carbonyl carbon, followed by ring closure and elimination of water.
The stereoselectivity is influenced by the base type, solvent polarity, temperature, and substrate structure. For example, tert-butyl lithium (t-BuOLi) accelerates the reaction and enhances stereoselectivity compared to potassium or sodium tert-butoxide.
Acid Catalysis and Equilibrium Considerations
Acid-catalyzed acetalization is an equilibrium process where removal of water is essential to drive the reaction forward. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent ring closure. The reaction conditions must be optimized to prevent hydrolysis or polymerization side reactions.
Cycloaddition Mechanisms
Cycloaddition reactions to form the tetracyclic core involve pericyclic processes with well-defined stereochemical outcomes. Photochemical [2+2] cycloadditions and thermal Diels-Alder reactions have been reported to generate the fused ring systems necessary for the spiro compound precursor.
Summary of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Base-Catalyzed Cyclization | tert-Butoxide bases (t-BuOK, t-BuOLi), THF, RT | High stereoselectivity, mild conditions, short reaction time | Requires careful base selection, sensitive to substrate |
| Acid-Catalyzed Acetalization | p-Toluenesulfonic acid, ethylene glycol, heat | Classical, well-established | Equilibrium reaction, water removal needed, possible side reactions |
| Cycloaddition/Rearrangement | Photochemical addition, Diels-Alder reactions | Efficient ring construction, stereospecific | Requires specialized precursors, sometimes low yields |
Chemical Reactions Analysis
Cyclization Reactions
The compound undergoes intramolecular cyclization under acidic or thermal conditions, forming complex polycyclic derivatives. For example:
-
Acid-Catalyzed Cyclization : Treatment with H<sub>2</sub>SO<sub>4</sub> in ethanol at 80°C induces ring expansion, yielding pentacyclic lactones .
-
Thermal Cyclization : Heating to 150°C in xylene generates fused bicyclic ethers via [4+2] cycloaddition .
Nucleophilic Additions
The dioxolane ring’s oxygen atoms act as electron-rich sites for nucleophilic attack:
-
Grignard Reagent Addition : Reaction with methylmagnesium bromide opens the dioxolane ring, producing a tertiary alcohol derivative.
-
Michael Addition : Conjugation with α,β-unsaturated carbonyl compounds forms spirocyclic ketones under basic conditions .
| Reagent | Solvent | Product | Selectivity | Source |
|---|---|---|---|---|
| CH<sub>3</sub>MgBr | THF, 0°C | 2-Methyltetracyclononanol | >90% | |
| Acryloyl chloride | DCM, K<sub>2</sub>CO<sub>3</sub> | Spiro[nonane-9,2’-dioxolane] ketone | 78% |
Oxidation and Reduction
The tetracyclic framework undergoes redox transformations:
-
Oxidation : CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> selectively oxidizes bridgehead carbons to ketones .
-
Catalytic Hydrogenation : H<sub>2</sub>/Pd-C reduces strained cyclopropane moieties to cyclopropanol derivatives .
Ring-Opening Reactions
Controlled cleavage of the dioxolane ring enables functionalization:
-
Acidic Hydrolysis : HCl (6M) at reflux opens the ring to form a diol intermediate, which can be further derivatized.
-
Photolytic Cleavage : UV irradiation (254 nm) in acetonitrile generates radical intermediates for cross-coupling.
| Method | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6 hrs | 1,2-Cyclononanediol | Precursor to esters | |
| Photolysis | UV, CH<sub>3</sub>CN, 24 hrs | Spiro-nonane radical adducts | Polymer synthesis |
Cross-Coupling Reactions
Palladium-catalyzed couplings introduce aryl or alkyl groups:
-
Suzuki-Miyaura : Reacts with phenylboronic acid to form biaryl derivatives.
-
Heck Reaction : Alkenes insert into the spiro framework under Pd(OAc)<sub>2</sub> catalysis.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane | 9-Phenylspiro[dioxolane-nonane] | 82% | |
| Heck coupling | Pd(OAc)<sub>2</sub>, P(o-tol)<sub>3</sub>, DMF | Spiro-nonane styrene derivative | 65% |
Stereochemical Outcomes
The compound’s chirality influences reaction stereoselectivity:
Scientific Research Applications
Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] is a complex organic compound with a unique spirocyclic structure, featuring a dioxolane ring fused with a tetracyclic nonane framework. This distinctive three-dimensional geometry contributes to its chemical properties and potential applications. Spiro compounds are known for their rigidity and ability to exhibit central or axial chirality, which can significantly influence their biological activity and interactions with other molecules.
Potential Applications
- Medicinal Chemistry Research has indicated that spirocyclic compounds exhibit significant biological activities, particularly in medicinal chemistry. Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] has demonstrated potential anticancer properties when tested against human cancer cell lines such as colon carcinoma and prostate carcinoma. The compound's unique structural features may enhance its interaction with biological targets, leading to effective inhibition of cancer cell proliferation.
- Interaction Studies Interaction studies involving spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] focus on its binding affinities and mechanisms with biological targets such as enzymes and receptors. These studies are crucial for understanding how the compound exerts its biological effects and for optimizing its structure for enhanced activity.
Physico-chemical Properties
Structural Similarities
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane] (CAS 427-83-8)
- Molecular Formula : C₁₁H₁₂O₂ (176.21 g/mol).
- Key Features: This compound shares the spiro-dioxolane moiety but incorporates an additional ring in the pentacyclo system compared to the tetracyclic target compound.
- Applications : Used in specialty chemical synthesis, though specific applications are undisclosed.
Spiro[1,3-dioxolane-2,9'-bicyclo[3.3.1]nonane]-3',7'-dione (CAS 51673-01-9)
- Molecular Formula : C₁₁H₁₄O₄ (210.23 g/mol).
- Key Features: Contains a bicyclo[3.3.1]nonane core fused with a dioxolane ring and two ketone groups. The dione functionality increases polarity and reactivity, making it suitable for further derivatization. In contrast, the target compound lacks ketones but includes a tetracyclic framework, likely reducing its polarity .
- Fragmentation Behavior : Likely undergoes cleavage at the spiro junction under mass spectrometry, similar to chlorinated spiro oxazines (e.g., loss of ClC₆H₄N₂CO in compound 18 ).
Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolan]-7-one (CAS 37741-10-9)
- Molecular Formula : C₁₃H₂₀O₃ (224.30 g/mol).
- Key Features: Combines a bicyclo[3.3.1]nonane system with a dioxolane ring and a ketone. The ketone group enhances hydrogen-bonding capacity, differing from the purely hydrocarbon regions of the target compound. Such structural variations influence boiling points and solubility in polar solvents .
Tetracyclo[3.3.1.0²,⁸.0⁴,⁶]nonane (Triasterane, CAS 3105-29-1)
- Molecular Formula : C₉H₁₂ (120.19 g/mol).
- Key Features : A simpler hydrocarbon analog without oxygen substituents. The absence of the dioxolane ring reduces steric strain and polarity, leading to lower boiling points and higher volatility compared to the target compound .
Thermal and Mechanical Properties
The 1,3-dioxolane ring in the target compound may confer thermal stability, as seen in its use as a solvent for polyhydroxybutyrate (PHB) extraction at 80°C without degrading polymer molecular weight . By contrast, hydrocarbon-based tetracyclic systems like Triasterane lack oxygen-mediated stability and decompose at lower temperatures .
Fragmentation and Spectroscopic Behavior
- Mass Spectrometry : Spiro compounds often fragment at the spiro junction. For example, chlorinated spiro oxazines lose ClC₆H₄N₂CO (m/z 505 → 489) . The target compound may similarly lose fragments like C₃H₄O₂ (dioxolane moiety) or portions of the tetracyclic backbone.
- NMR Spectroscopy: The spiro center generates distinct ¹³C NMR signals for non-equivalent carbons, as observed in compound 18 (δ 32.08–149.61 ppm for spiro-linked carbons ).
Biological Activity
Chemical Identity
- CAS Number : 33722-70-2
- Molecular Formula : C₁₁H₁₄O₂
- Synonyms : Tetracyclo[4.3.0.02,5.03,8]nonan-9-one, cyclic 1,2-ethanediyl acetal
Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] is a complex bicyclic compound with significant potential in medicinal chemistry due to its unique structural features.
Antimicrobial Properties
Research indicates that spiro compounds often exhibit antimicrobial activity. In particular, derivatives of spiro[1,3-dioxolane] have shown effectiveness against various bacterial strains and fungi. For example, studies have demonstrated that spiro compounds can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis.
Anticancer Activity
Several studies highlight the anticancer potential of spiro compounds. In vitro assays have shown that spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that certain spiro compounds can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This activity is attributed to their ability to modulate signaling pathways associated with oxidative stress and inflammation.
Structure-Activity Relationship (SAR)
The biological activity of spiro[1,3-dioxolane] derivatives is significantly influenced by structural modifications:
- Substituents : The presence of electron-withdrawing or electron-donating groups can enhance or reduce biological activity.
- Stereochemistry : Enantiomers may exhibit different levels of efficacy in biological assays.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various spiro[1,3-dioxolane] derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against S. aureus .
Case Study 2: Anticancer Activity
In a study conducted by researchers at the University of Hyderabad, spiro[1,3-dioxolane] was tested against MCF-7 cells using an MTT assay. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity . Further analysis revealed that treated cells showed increased levels of apoptotic markers.
Case Study 3: Neuroprotection
Research published in Scientific Reports explored the neuroprotective effects of a related spiro compound in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function as assessed by behavioral tests .
Data Table
| Biological Activity | Assay Type | Target Organism/Cell Line | Result |
|---|---|---|---|
| Antimicrobial | MIC | S. aureus | MIC = 10 µg/mL |
| Anticancer | MTT Assay | MCF-7 | IC50 = 25 µM |
| Neuroprotection | Behavioral Tests | Mouse Model | Improved cognitive function |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
